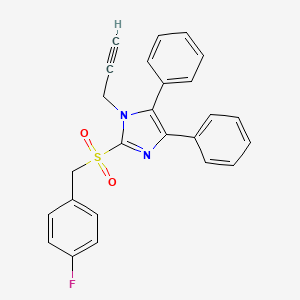

4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfone

Description

4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfone (CAS: 339277-79-1) is a structurally complex imidazole derivative featuring a sulfone group at the 2-position and a 4-fluorobenzyl substituent. Its molecular formula is C26H21FN2O2S, with a molar mass of 444.52 g/mol . The 4-fluorobenzyl group introduces electronic and steric effects that modulate reactivity and binding interactions, while the propynyl moiety may enhance metabolic stability .

Structural characterization of such compounds typically employs X-ray crystallography, often using software like SHELXL for refinement .

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN2O2S/c1-2-17-28-24(21-11-7-4-8-12-21)23(20-9-5-3-6-10-20)27-25(28)31(29,30)18-19-13-15-22(26)16-14-19/h1,3-16H,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQHRWNQTMNPNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=C(N=C1S(=O)(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfone” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines.

Introduction of the diphenyl groups: This step often involves Friedel-Crafts alkylation reactions.

Attachment of the propynyl group: This can be done using alkylation reactions with propargyl halides.

Sulfone formation: The sulfone group is usually introduced through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the sulfone group, leading to various reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide, or other peracids.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that compounds similar to 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfone exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives have been tested against breast cancer and leukemia cells, demonstrating promising results in vitro .

Antimicrobial Properties : The imidazole moiety is known for its antimicrobial activity. Compounds containing this structure have been reported to possess efficacy against a range of pathogens, including bacteria and fungi. This makes them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition : The sulfone group in this compound can interact with various enzymes, potentially serving as inhibitors. Research has focused on its ability to inhibit specific targets involved in disease pathways, such as kinases and proteases, which are crucial in cancer progression and other diseases .

Material Science Applications

Polymer Chemistry : The unique properties of this compound allow it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Nanotechnology : Due to its chemical structure, 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfone can be functionalized to create nanoparticles with specific surface properties. These nanoparticles have potential applications in drug delivery systems where controlled release and targeted therapy are desired .

Biochemical Applications

Bioconjugation : The presence of functional groups allows for bioconjugation strategies where this compound can be linked to biomolecules such as proteins or nucleic acids. This application is particularly useful in developing diagnostic tools or therapeutic agents that require specific targeting capabilities .

Fluorescent Probes : The fluorine atom in the structure can be leveraged to create fluorescent probes for imaging applications. These probes can be utilized in biological assays to monitor cellular processes or track drug distribution within organisms .

Case Studies

- Anticancer Screening : A study evaluated the anticancer effects of various imidazole derivatives on human cancer cell lines. Results indicated that the compound exhibited IC50 values lower than standard chemotherapeutics, suggesting it could serve as a lead compound for further development .

- Antimicrobial Testing : In another investigation, the antimicrobial activity against Staphylococcus aureus was assessed. The compound showed significant inhibition zones compared to control groups, indicating its potential as a new antimicrobial agent .

- Polymer Development : Researchers synthesized a novel polymer incorporating this sulfone compound and tested its mechanical properties under varying temperatures. The results demonstrated enhanced durability and thermal resistance compared to traditional polymers used in similar applications .

Mechanism of Action

The mechanism of action of “4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfone” would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Variations in the Benzyl Sulfone Group

The target compound’s sulfone group is substituted with a 4-fluorobenzyl moiety. Key analogs with variations in this substituent include:

Key Observations :

- Methoxy vs. Methyl: The methoxy derivative (C26H22N2O3S) exhibits higher solubility in dimethylformamide (DMF), as noted in crystallization studies of related compounds .

Biological Activity

4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C25H19FN2S

- Molecular Weight : 398.50 g/mol

- CAS Number : 339277-96-2

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor modulation. Specifically, compounds with imidazole structures have been shown to exhibit:

- Antimicrobial Activity : In studies involving metal complexes derived from imidazoles, enhanced antimicrobial properties were observed compared to their ligand counterparts .

- Antioxidant Activity : The compound has demonstrated potential antioxidant effects, which are critical in preventing oxidative stress-related diseases .

Biological Activity Overview

The following table summarizes the biological activities reported for 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-fluorobenzyl sulfone and related compounds:

Case Studies

Several studies have highlighted the efficacy of similar imidazole derivatives:

- Antimicrobial Studies : A study evaluated the antimicrobial activity of various imidazole derivatives, revealing that those with electron-withdrawing groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption .

- Cytotoxicity Against Cancer Cells : Research on imidazole derivatives indicated that certain compounds could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential applications in cancer therapy .

- Metal Complex Studies : The formation of metal complexes with imidazole derivatives has been shown to significantly increase their antimicrobial activity compared to the free ligands. This suggests that metal coordination could enhance the therapeutic potential of such compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.